N-(2-Propylaminoethyl)-4-nitroaniline
Description
Structure
2D Structure
Properties
IUPAC Name |
N'-(4-nitrophenyl)-N-propylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-2-7-12-8-9-13-10-3-5-11(6-4-10)14(15)16/h3-6,12-13H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBLTBQLHOIUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCNC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations of N 2 Propylaminoethyl 4 Nitroaniline
Retrosynthetic Analysis for N-(2-Propylaminoethyl)-4-nitroaniline
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. leah4sci.comamazonaws.com For this compound, the analysis reveals two primary strategic disconnections.
The first key disconnection is at the C-N bond between the aniline (B41778) nitrogen and the ethylamino side chain. This suggests a nucleophilic substitution reaction, where 4-nitroaniline (B120555) or a derivative acts as the nucleophile, or an amine-containing side chain precursor acts as the nucleophile on a 4-nitrophenyl electrophile. This leads to precursors such as 4-nitroaniline and a suitable 2-carbon electrophile, or a 4-halonitrobenzene and N-propylethane-1,2-diamine.
The second major disconnection involves the C-N bond of the nitro group on the aromatic ring. This points to an electrophilic aromatic substitution (EAS) reaction, specifically nitration, as the method for introducing the nitro group. leah4sci.com This disconnection leads back to an aniline or a protected aniline derivative.
Based on these disconnections, two primary synthetic strategies emerge:
Strategy A: Begin with the nitration of a protected aniline, followed by deprotection and subsequent N-alkylation to introduce the 2-(propylamino)ethyl moiety.
Strategy B: Start with a 4-halonitrobenzene and introduce the entire side chain in a single step via nucleophilic aromatic substitution (SNAr).
These strategies are illustrated in the figure below.
Figure 1: Retrosynthetic Analysis of this compound
graph TD
A[this compound] -->|C-N Bond Disconnection (Side Chain)| B{4-Nitroaniline + Propylaminoethyl Synthon};
A -->|C-N Bond Disconnection (Side Chain)| C{4-Halonitrobenzene + N-propylethane-1,2-diamine};
B -->|C-N Bond Disconnection (Nitro Group)| D{Acetanilide};
D -->|Amide Disconnection| E{Aniline};
Optimized Synthetic Pathways for this compound
Optimized synthesis of the target molecule relies on a sequence of high-yield, regioselective reactions. The two most viable pathways involve either building from aniline via electrophilic nitration or from a pre-nitrated benzene (B151609) derivative via nucleophilic substitution.
The introduction of the nitro group at the para-position of the aniline ring is a critical step. Direct nitration of aniline is generally avoided as the strongly acidic conditions protonate the amino group, forming the anilinium ion, which is a meta-director. Furthermore, the reaction can be violently exothermic and lead to oxidation products. wikipedia.org
To achieve the desired para-regioselectivity, the amino group is first protected as an amide, typically acetanilide (B955). The acetamido group (-NHCOCH₃) is an activating, ortho-, para-director. magritek.com Nitration of acetanilide with a mixture of concentrated nitric acid and sulfuric acid yields a mixture of ortho- and para-nitroacetanilide, with the para-isomer being the major product due to reduced steric hindrance. magritek.com The isomers can then be separated, and the acetyl group is subsequently removed by acid- or base-catalyzed hydrolysis to yield 4-nitroaniline. magritek.com
Table 1: Typical Conditions for Nitration of Acetanilide
| Reagents | Temperature | Product Distribution (Approx.) | Reference |
|---|---|---|---|
| Conc. HNO₃, Conc. H₂SO₄ | 0-20 °C | 90% p-nitroacetanilide, 10% o-nitroacetanilide | magritek.com |
Two principal methods can be employed to attach the N-(2-Propylaminoethyl) side chain.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This is often the more direct route. It involves the reaction of a 4-halonitrobenzene, typically 4-fluoronitrobenzene or 4-chloronitrobenzene, with N-propylethane-1,2-diamine. The aromatic ring is strongly activated towards nucleophilic attack by the para-nitro group, which stabilizes the negative charge of the intermediate Meisenheimer complex. libretexts.org Fluorine is an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to chlorine. acs.orghud.ac.uk The reaction proceeds via the addition of the amine nucleophile to the carbon bearing the halogen, followed by the elimination of the halide ion to restore aromaticity. nih.gov
Method 2: Stepwise N-Alkylation of 4-Nitroaniline
This approach involves a two-step sequence starting from 4-nitroaniline.
Acylation: 4-nitroaniline is first reacted with an acyl halide like 2-chloroacetyl chloride to form 2-chloro-N-(4-nitrophenyl)acetamide. google.comnih.gov
Substitution: The resulting intermediate undergoes a nucleophilic substitution reaction where the chlorine atom is displaced by propylamine (B44156) to form an amide precursor. This is then followed by reduction of the amide carbonyl to yield the final product.
An alternative N-alkylation pathway involves reacting 4-nitroaniline with a suitable alkyl halide, such as a 2-haloethanol, followed by conversion of the hydroxyl group to a leaving group and subsequent reaction with propylamine.
Protecting group chemistry is essential in the synthesis of this compound, primarily during the nitration step.
As discussed in section 2.2.1, the amino group of aniline is protected as an acetamide (B32628) to control the regioselectivity of nitration. The key advantages of the acetyl protecting group are its ease of installation, its ability to direct electrophiles to the ortho- and para-positions, and its straightforward removal under hydrolytic conditions. wikipedia.orgmagritek.com
In the stepwise N-alkylation pathway (Method 2), if one were to react 4-nitroaniline with a bifunctional electrophile, protecting the secondary amine of the final side chain might be necessary to prevent undesired side reactions, depending on the specific reagents used. For instance, the Boc (tert-butoxycarbonyl) group is a common amine protecting group that is stable under many conditions but can be removed with acid.
While the core reactions (nitration, SNAr) are often performed without specific catalysts, certain steps can be facilitated catalytically.
N-Alkylation: The N-alkylation of anilines with alcohols can be achieved using various transition metal catalysts (e.g., Iridium, Ruthenium, Palladium) that promote a "borrowing hydrogen" mechanism. researchgate.net More recently, metal-free, visible-light-induced methods using additives like NH₄Br have been developed for N-alkylation. nih.gov These methods could potentially be adapted for the synthesis of the target molecule, offering greener alternatives to traditional alkylation with alkyl halides.
SNAr Reactions: While not always required, phase-transfer catalysts can sometimes be employed in SNAr reactions to improve reaction rates and yields, especially when dealing with reactants of low mutual solubility.
Amide Reduction: If the synthesis proceeds via an amide intermediate (as in Method 2), its reduction to the corresponding amine is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation over catalysts such as palladium on carbon (Pd/C). researchgate.net
Table 2: Catalytic Systems for Relevant Transformations
| Transformation | Catalyst System | Conditions | Reference |
|---|---|---|---|
| N-alkylation of aniline with alcohol | Encapsulated Iridium Nanocatalyst | High temperature | researchgate.net |
| N-alkylation of aniline | NH₄Br / Visible Light (420 nm) | Room Temperature, N₂ atmosphere | nih.gov |
Elucidation of Reaction Kinetics and Mechanisms in the Formation of this compound
Mechanism of Nitration: The nitration of acetanilide is a classic electrophilic aromatic substitution (EAS) reaction. The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of nitric acid and sulfuric acid. The π-system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The reaction is completed by the removal of a proton from the carbon bearing the new nitro group, which restores the aromaticity of the ring.
Mechanism of Nucleophilic Aromatic Substitution (SNAr): The formation of the C-N side chain bond via the SNAr pathway (Method 1) is a two-step addition-elimination process.
Addition Step: The amine nucleophile (N-propylethane-1,2-diamine) attacks the carbon atom attached to the halogen on the 4-halonitrobenzene ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization.
Elimination Step: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.
The rate of SNAr reactions is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the electron-withdrawing power of the substituents on the ring. For many SNAr reactions, the initial addition of the nucleophile to form the Meisenheimer complex is the slow, rate-determining step. nih.gov Kinetic studies on the aminolysis of 4-nitrofluorobenzene have shown a Brønsted βnuc value of 0.36, which is interpreted in terms of a rate-limiting breakdown of the Meisenheimer intermediate. acs.orghud.ac.uk
Derivatization and Functionalization Strategies for this compound
The chemical versatility of this compound allows for a range of derivatization and functionalization strategies. These modifications can be targeted at three primary locations: the nitro group, the amino side chain, and the aromatic nitroaniline ring itself. Such transformations are crucial for modulating the compound's physicochemical properties and for synthesizing novel derivatives with potential applications in various fields of chemical research.
The most prominent transformation of the nitro group in this compound is its reduction to a primary amine. This conversion dramatically alters the electronic properties of the aromatic ring, transforming the electron-withdrawing nitro group into a strongly electron-donating amino group. This, in turn, influences the reactivity of the entire molecule.
The reduction of aromatic nitro compounds is a well-established process in organic synthesis, with catalytic hydrogenation being one of the most efficient methods. nih.govnih.gov Various metal catalysts are effective for this transformation, including palladium, platinum, and nickel, often supported on carbon. nih.gov The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or methanol.
Another common method for the reduction of nitroanilines is the use of chemical reducing agents. Sodium borohydride (B1222165) (NaBH₄), in the presence of a suitable catalyst, is a frequently employed reagent for this purpose. nih.govresearchgate.net Other methods include the use of thiourea (B124793) dioxide in the presence of a base, which offers a green and practical route to the corresponding diamines. researchgate.net
The general reaction for the reduction of the nitro group is as follows:

Table 1: Catalytic Systems for the Reduction of Substituted Nitroanilines
| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd/C | H₂ | Ethanol | Room Temp. | High | nih.gov |
| Pt/C | H₂ | Methanol | Room Temp. | High | google.com |
| Raney Nickel | H₂ | Ethanol | Room Temp. | Good | nih.gov |
| CuFe₂O₄ Nanoparticles | NaBH₄ | Water | Room Temp. | 96.5 | nih.govresearchgate.net |
| Thiourea dioxide/NaOH | - | Ethanol/Water | Reflux | 94 | researchgate.net |
This table presents typical catalytic systems used for the reduction of nitroanilines. The specific conditions and yields may vary depending on the full structure of the substrate.
The amino side chain of this compound possesses two nitrogen atoms that can be subjected to further functionalization: the secondary amine adjacent to the propyl group and the primary amine of the ethylamino moiety, if the propyl group were absent. In the specified molecule, the secondary amine is a key site for derivatization.
N-Alkylation: The secondary amine can be further alkylated to a tertiary amine. This is typically achieved by reaction with an alkyl halide in the presence of a base to neutralize the hydrohalic acid formed. researchgate.netresearchgate.net The choice of base and solvent is crucial to control the extent of alkylation and to avoid side reactions.
N-Acylation: The secondary amine can be readily acylated using acylating agents such as acid chlorides or acid anhydrides to form the corresponding amide. google.comlibretexts.org For instance, reaction with acetic anhydride (B1165640) would yield the N-acetyl derivative. This reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to scavenge the acid byproduct. reddit.com
Table 2: Reagents for Functionalization of the Amino Side Chain
| Reaction Type | Reagent | Product Type | General Conditions |
| N-Alkylation | Alkyl halide (e.g., CH₃I, CH₃CH₂Br) | Tertiary amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) |
| N-Acylation | Acid anhydride (e.g., (CH₃CO)₂O) | Amide | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |
| N-Acylation | Acid chloride (e.g., CH₃COCl) | Amide | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |
This table provides examples of reagents for the functionalization of the secondary amine in the side chain of this compound.
The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the strongly deactivating and meta-directing nitro group, and the activating and ortho-, para-directing N-(2-propylaminoethyl)amino group.
Electrophilic Aromatic Substitution: Due to the presence of the strongly activating amino group, electrophilic substitution reactions are expected to occur at the positions ortho to this group (positions 2 and 6). However, the bulky nature of the N-(2-propylaminoethyl) substituent may sterically hinder substitution at these positions to some extent. Common electrophilic aromatic substitution reactions include halogenation and sulfonation.
Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring can be achieved using a halogenating agent, often in the presence of a Lewis acid catalyst. mt.com For N-alkylanilines, direct halogenation can lead to multiple substitutions.
Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the ring. This is typically carried out using fuming sulfuric acid (oleum). google.comquora.com The reaction conditions can influence the position of substitution. stackexchange.com
Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. In this compound, the positions ortho to the nitro group (positions 3 and 5) are activated for nucleophilic aromatic substitution (SNAr). A suitable leaving group at one of these positions would be readily displaced by a nucleophile.
Table 3: Predicted Regioselectivity of Aromatic Substitution Reactions
| Reaction Type | Reagent | Predicted Major Product(s) |
| Electrophilic Halogenation | Br₂/FeBr₃ | 2-Bromo-N-(2-propylaminoethyl)-4-nitroaniline |
| Electrophilic Sulfonation | H₂SO₄/SO₃ | 2-Amino-5-nitrobenzenesulfonic acid derivative |
| Nucleophilic Aromatic Substitution (with leaving group at C2) | Nu⁻ | 2-Nu-N-(2-propylaminoethyl)-4-nitroaniline |
This table outlines the expected major products for various aromatic substitution reactions on the this compound ring based on established principles of substituent effects.
Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Propylaminoethyl 4 Nitroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
No published experimental data could be found for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of N-(2-Propylaminoethyl)-4-nitroaniline.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Specific ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicity for this compound, are not available in the reviewed literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Information regarding the ¹³C NMR chemical shifts for the carbon atoms in this compound is not documented in available scientific resources.
Two-Dimensional NMR Techniques for Connectivity Elucidation
There are no available studies that employ two-dimensional NMR techniques, such as COSY or HSQC, to elucidate the connectivity of this compound.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Detailed mass spectrometry data for this compound, which would provide insights into its molecular weight and fragmentation patterns, could not be retrieved from public databases or scientific publications.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
The exact mass of this compound, as determined by High-Resolution Mass Spectrometry (HRMS), is not reported in the available literature.
Detailed Fragmentation Pathway Analysis
Without experimental mass spectrometry data (e.g., MS/MS spectra), a detailed analysis of the fragmentation pathways of this compound cannot be constructed.
Vibrational Spectroscopy for Bond Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the functional groups and elucidating the bonding framework of a molecule by probing its vibrational modes.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to particular functional groups. For this compound, the key functional groups—nitro (NO₂), secondary amine (N-H), aromatic ring (C=C), and aliphatic chains (C-H)—will dominate the spectrum.
The presence of the N-H bond in the propylaminoethyl chain is expected to produce a moderate absorption band in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching from the propyl and ethyl groups will appear just below 3000 cm⁻¹. The nitro group (NO₂) is a strong infrared absorber and is expected to show two prominent, strong stretching bands: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹. These bands are characteristic of aromatic nitro compounds. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. C-N stretching vibrations from both the aromatic and aliphatic portions of the molecule would likely appear in the 1250-1360 cm⁻¹ range.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Secondary Amine (N-H) | Stretching | 3300 - 3500 | Medium |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretching | 2850 - 2960 | Medium to Strong |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 | Strong |
| Nitro (NO₂) | Symmetric Stretching | 1335 - 1385 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |
| C-N | Stretching | 1250 - 1360 | Medium |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar and symmetric bonds. For this compound, the symmetric vibrations of the nitro group and the aromatic ring are expected to be strong Raman scatterers.
The symmetric stretching of the NO₂ group, expected around 1335-1385 cm⁻¹, should yield a very strong and characteristic Raman peak. The aromatic ring's "breathing" mode, a symmetric expansion and contraction of the ring, typically gives a strong signal in the 990-1010 cm⁻¹ region. The C=C stretching vibrations within the benzene (B151609) ring will also be Raman active, appearing in the 1580-1620 cm⁻¹ range. In contrast to FT-IR, the N-H and C-H stretching vibrations are generally weaker in Raman spectra. The presence of Fermi resonances, an interaction between a fundamental vibration and an overtone or combination band, could potentially lead to shifts and splitting of peaks, particularly affecting the nitro group vibrations, as has been observed in similar molecules like p-nitroaniline. nih.gov
Table 2: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |
| Nitro (NO₂) | Symmetric Stretching | 1335 - 1385 | Strong |
| Aromatic Ring | Ring Breathing | 990 - 1010 | Strong |
| Aromatic C=C | Stretching | 1580 - 1620 | Medium to Strong |
| Aliphatic C-H | Stretching | 2850 - 2960 | Weak to Medium |
| Secondary Amine (N-H) | Stretching | 3300 - 3500 | Weak |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions
UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). This compound possesses a strong chromophore in the 4-nitroaniline (B120555) moiety. This system is characterized by a "push-pull" effect, where the amino group acts as an electron donor and the nitro group acts as a strong electron acceptor, connected through the π-conjugated system of the benzene ring.
This electronic arrangement leads to a significant intramolecular charge transfer (ICT) character in its lowest energy electronic transition. Consequently, a strong absorption band (the ICT band) is expected in the near-UV or visible region of the spectrum. For the parent compound, 4-nitroaniline, this absorption maximum (λ_max) is typically observed around 380 nm in various solvents. azom.com The N-alkylation in this compound is expected to cause a bathochromic (red) shift in this absorption band due to the electron-donating nature of the alkyl group, which enhances the push-pull effect. The position of this band would also be sensitive to solvent polarity (solvatochromism), with more polar solvents generally causing a further red shift for such ICT transitions.
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many nitroaromatic compounds, including 4-nitroaniline, are known to be weak emitters or non-fluorescent due to efficient non-radiative decay pathways (e.g., intersystem crossing to a triplet state) facilitated by the nitro group. While some studies have explored the fluorescence quenching properties of 4-nitroaniline, its intrinsic fluorescence is often low. rsc.org It is therefore anticipated that this compound would also exhibit very weak fluorescence.
Table 3: Expected Electronic Transition Data for this compound
| Spectroscopy | Transition Type | Expected λ_max (nm) | Notes |
| UV-Vis Absorption | π → π* (ICT) | > 380 | Position is solvent-dependent (solvatochromism). |
| Fluorescence Emission | Emission from S₁ | Weak or negligible | The nitro group often quenches fluorescence. |
X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Crystal Structures
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, we can predict some features based on its molecular structure.
The molecule contains both hydrogen bond donors (the secondary amine N-H) and acceptors (the oxygen atoms of the nitro group and the nitrogen of the secondary amine). This functionality strongly suggests that the crystal packing would be heavily influenced by intermolecular hydrogen bonding. A likely motif would be the formation of hydrogen-bonded chains or networks, linking the N-H group of one molecule to the nitro group's oxygen atoms of a neighboring molecule. The planarity of the 4-nitroaniline core would likely encourage π-π stacking interactions between the aromatic rings of adjacent molecules. The flexible propylaminoethyl side chain would pack in a way to optimize van der Waals forces and accommodate the hydrogen bonding network. The specific crystal system and unit cell parameters can only be determined experimentally.
Table 4: Predicted Crystallographic Parameters and Interactions for this compound
| Parameter | Predicted Feature |
| Crystal System | To be determined experimentally |
| Space Group | To be determined experimentally |
| Key Intermolecular Interactions | N-H···O (amine to nitro) hydrogen bonding, π-π stacking |
Computational Chemistry and Theoretical Studies of N 2 Propylaminoethyl 4 Nitroaniline
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
No published MEP maps or detailed charge distribution analyses are available for this compound.
The exploration of N-(2-Propylaminoethyl)-4-nitroaniline through computational chemistry presents an open avenue for future research. Such a study would contribute valuable data to the broader understanding of substituted nitroanilines and their potential applications.
Theoretical Prediction of Dipole Moments and Polarisabilities
Theoretical calculations are powerful tools for predicting the dipole moments (µ) and polarizabilities (α) of molecules like 4-nitroaniline (B120555) and its derivatives. These properties are fundamental to understanding a molecule's response to an external electric field and its interaction with solvents and other molecules.
Studies on 4-nitroaniline and its N-substituted alkyl derivatives have been conducted using the ab initio restricted HF-DFT self-consistent field method (B3LYP) with a 6-31G* basis set. journalirjpac.com Research has shown that successive substitution with alkyl groups at the amino nitrogen enhances the dipole moment, polarizability, and molecular size. journalirjpac.com For instance, the calculated dipole moment and polarizability of 4-nitroaniline are found to increase with the size and number of alkyl groups attached to the nitrogen atom. journalirjpac.com This enhancement is associated with a decrease in the optical gap of the molecules, implying increased reactivity and ground-state electro-optic susceptibility. journalirjpac.com
The "push-pull" nature of 4-nitroaniline, with the electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2), results in a significant intramolecular charge transfer, which is a key contributor to its large dipole moment and hyperpolarizability. researchgate.netsci-hub.se Computational studies have explored these properties extensively, often finding good agreement with experimental data. For example, calculated values for the dipole polarizability of p-nitroaniline have shown excellent agreement with experimental findings, with deviations as low as 6% but at a significantly lower computational cost. researchgate.net
The following table summarizes theoretical data for 4-nitroaniline, which serves as a foundational model for understanding this compound.
| Property | Computational Method | Calculated Value | Reference |
| Dipole Moment (µ) | HF/6-311++G(2d,1p) | Varies with excited state | researchgate.net |
| Mean Dipole Polarizability (<α>) | HF/6-311++G(2d,1p) | ~14.4 au (for XC6H4Y) | researchgate.net |
| First Hyperpolarizability (β) | CCSD(T) | 9.4 × 10⁻³⁰ esu | researchgate.net |
Investigation of Solvent Effects on Electronic and Structural Parameters
The electronic and structural properties of push-pull molecules like 4-nitroaniline are highly sensitive to the solvent environment. researchgate.net Computational studies employing implicit and explicit solvation models have been instrumental in quantifying these effects.
Research using a hybrid quantum mechanics/molecular mechanics (QM/MM) approach, specifically the CIS(D)/EFP method, has investigated the solvatochromic shifts of 4-nitroaniline in various solvents. psu.edu These studies have accurately predicted the red solvatochromic shift of the charge-transfer π → π* state in polar solvents like water. psu.edu The significant increase in the dipole moment upon photoexcitation leads to a strong interaction with polar solvent molecules, stabilizing the excited state and causing a shift in the absorption maximum to longer wavelengths (a redshift). psu.educhemrxiv.org
Ab initio calculations using the second-order algebraic diagrammatic construction (ADC(2)) method with an implicit solvation model have been employed to study intramolecular charge transfer (ICT) effects in eight different solvents. chemrxiv.org These studies revealed that the pyramidal dihedral angle of the amine group decreases with increased solvent polarity. chemrxiv.org Furthermore, the ICT effects increase by 10% upon solvation in water compared to the gas phase. chemrxiv.org The first absorption band's redshift varies from 0.32 eV in cyclohexane (B81311) to 0.84 eV in water, which is in good agreement with experimental values. chemrxiv.org
The table below illustrates the calculated redshift for the first absorption band of p-nitroaniline in different solvents, highlighting the impact of solvent polarity.
| Solvent | Polarity | Calculated Redshift (eV) |
| Cyclohexane | Low | -0.32 |
| Toluene | Low | -0.35 |
| Acetic Acid | High | -0.59 |
| Dichloroethane | Intermediate | -0.62 |
| Acetone | Intermediate | -0.65 |
| Acetonitrile | High | -0.67 |
| Dimethylsulfoxide | High | -0.67 |
| Water | High | -0.84 |
Data adapted from studies on p-nitroaniline. chemrxiv.org
These findings indicate that increasing the polarity of the solvent enhances the charge transfer to the strongly accepting nitro group. chemrxiv.org
Vibrational Frequency Calculations and Comparative Spectral Simulations
Vibrational spectroscopy, including FT-IR and FT-Raman, provides a fingerprint of a molecule's structure. Computational methods are used to calculate vibrational frequencies and simulate spectra, which aids in the assignment of experimental bands.
For molecules related to this compound, such as 2-methoxy-4-nitroaniline, quantum chemical calculations of vibrational wavenumbers have been carried out using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods like B3LYP and B3PW91 with the 6-311G(d,p) basis set. scholarsresearchlibrary.com The calculated frequencies are often scaled to compensate for the approximate treatment of electron correlation and anharmonicity, leading to excellent agreement with experimental data. scholarsresearchlibrary.com
The vibrational analysis of these molecules is typically performed by considering the characteristic vibrations of their functional groups, such as the methoxy, nitro, and amino modes. scholarsresearchlibrary.com DFT methods, in particular, have been shown to provide more accurate molecular structures and vibrational frequencies for polyatomic molecules compared to conventional ab initio HF calculations. scholarsresearchlibrary.com The simulated FT-IR and FT-Raman spectra generated from these calculations allow for a direct visual comparison with experimental spectra, facilitating unambiguous vibrational mode assignments. scholarsresearchlibrary.com
Noncovalent Interaction (NCI) Analysis and Intermolecular Bonding Studies
Noncovalent interactions (NCIs) play a crucial role in determining the supramolecular architecture, crystal packing, and biological activity of molecules. The NCI index is a computational tool used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes in three-dimensional space. chemtools.orgwikipedia.org
The NCI analysis is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). chemtools.org Regions of non-covalent interaction are identified as spikes in the low-density, low-gradient regions of a plot of s versus ρ. chemtools.org The type of interaction can be determined by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. wikipedia.org
Attractive interactions (like hydrogen bonds) are characterized by a negative sign of λ₂. nih.gov
Repulsive interactions (steric clashes) have a positive sign of λ₂. nih.gov
Weak van der Waals interactions are associated with values of λ₂ close to zero. nih.gov
For a molecule like this compound, NCI analysis can reveal intramolecular hydrogen bonds, for instance, between the amine hydrogen and the nitro oxygen, as well as intermolecular interactions that govern its solid-state structure. This analysis provides insightful 3D visualizations of interaction regions, which are color-coded to indicate the nature and strength of the NCI. wikipedia.org The development of the Averaged NonCovalent Interaction (aNCI) index allows for the application of this analysis to fluctuating environments, such as in solution, providing a more dynamic picture of intermolecular bonding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. By developing mathematical models, QSAR can predict the properties of new, untested compounds.
In the context of nitroaromatic compounds, QSAR models can be developed to predict properties such as toxicity or reactivity. These models often use a combination of quantum mechanical and classical descriptors. For instance, a two-step modeling approach involving linear discriminant analysis followed by a 3D-QSAR partial least squares (PLS) regression model has been used to predict the carcinogenicity of N-nitrosamine compounds. nih.gov
For this compound, a QSAR study could involve calculating a range of molecular descriptors, including:
Electronic descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
Steric descriptors: Molecular volume, surface area.
Topological descriptors: Connectivity indices.
These descriptors would then be correlated with an experimentally determined measure of chemical reactivity, such as reaction rate constants or equilibrium constants for a specific chemical transformation. The resulting QSAR model could then be used to predict the reactivity of other related nitroaniline derivatives, aiding in the design of molecules with desired chemical properties.
Based on a comprehensive search of available scientific literature, there is no specific research data published on the coordination chemistry of the compound “this compound.” Consequently, it is not possible to generate a detailed and scientifically accurate article that strictly adheres to the requested outline for this specific molecule.
The provided outline requests in-depth information on ligand design, synthesis and characterization of metal complexes, chelation modes, spectroscopic and magnetic properties, supramolecular assembly, and theoretical studies, all focused squarely on “this compound.” Without published studies on this particular compound, any attempt to create the requested content would involve speculation or the presentation of data from unrelated molecules, which would violate the core requirements of accuracy and strict adherence to the specified subject.
While general principles of coordination chemistry exist for related functional groups, such as N-substituted ethylenediamines and nitroaniline derivatives, the unique electronic and steric properties of a specific ligand like this compound mean that its behavior cannot be accurately predicted by analogy alone. Fulfilling the request would necessitate experimental data that does not appear to be available in the public domain.
Therefore, the article focusing solely on the chemical compound “this compound” as outlined cannot be generated at this time.
Advanced Applications and Research Directions of N 2 Propylaminoethyl 4 Nitroaniline and Its Derivatives
Catalytic Applications in Organic Transformations
The presence of nitro and amino groups makes N-(2-propylaminoethyl)-4-nitroaniline and its derivatives promising candidates for various catalytic applications, particularly in reactions involving reduction and hydrogenation.
Heterogeneous and Homogeneous Catalysis for Reduction and Hydrogenation Reactions
The reduction of nitroaromatic compounds to their corresponding anilines is a fundamentally important transformation in industrial chemistry, with applications in the synthesis of dyes, pharmaceuticals, and polymers. wikipedia.org While direct catalytic data for this compound is not extensively documented, the broader class of nitroanilines is frequently used as a model substrate to evaluate the efficacy of new catalytic systems.
Various heterogeneous catalysts, often based on metal nanoparticles, have been shown to be highly effective for the reduction of 4-nitroaniline (B120555). For instance, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been demonstrated to catalyze the reduction of 4-nitroaniline to p-phenylenediamine (B122844) with high efficiency. nih.gov Similarly, catalyst systems involving ruthenium and palladium nanoparticles anchored on materials like carbon nitride (C₃N₄) have shown excellent performance in the tandem hydrogenation of nitroaromatics, including 4-nitroaniline, to their corresponding alicyclic amines. nih.gov The hydrogenation of 4-nitroaniline is often studied in various solvent systems and with different additives to optimize reaction rates and selectivity. researchgate.net The N-propylaminoethyl substituent in this compound could influence the molecule's adsorption on the catalyst surface and its solubility in the reaction medium, potentially modulating the catalytic activity and selectivity.
In homogeneous catalysis, the diamine functionality of this compound suggests its potential use as a ligand for transition metal complexes, which can then be employed in hydrogenation reactions.
Table 1: Examples of Catalytic Systems for Nitroaniline Reduction
| Catalyst System | Substrate | Product | Key Findings |
| Copper Ferrite (CuFe₂O₄) NPs | 4-Nitroaniline | p-Phenylenediamine | High catalytic activity and reusability of the magnetic nanocatalyst. nih.gov |
| Ru-Pd/C₃N₄ | 4-Nitroaniline | Cyclohexane-1,4-diamine | Efficient tandem hydrogenation of the nitro group and the aromatic ring. nih.gov |
| Skeletal Nickel | 4-Nitroaniline | p-Phenylenediamine | Reaction kinetics are influenced by solvent composition and additives. researchgate.net |
Photocatalytic Activity and Mechanism
Photocatalysis offers an environmentally benign approach for the degradation of organic pollutants and for driving organic transformations. Titanium dioxide (TiO₂) is a widely studied photocatalyst, and its activity can be enhanced by embedding it in materials like syndiotactic polystyrene (sPS) aerogels for the selective reduction of nitrobenzene (B124822) to aniline (B41778). mdpi.com The photocatalytic degradation of 4-nitroaniline has been investigated using both solar and artificial UV radiation in the presence of TiO₂ suspensions. researchgate.net The mechanism typically involves the generation of electron-hole pairs in the semiconductor catalyst upon irradiation. The electrons can then reduce the nitro group, while the holes can oxidize a sacrificial agent, such as an alcohol. mdpi.com
Composites of TiO₂ with conducting polymers like polyaniline (PANI) have shown enhanced photocatalytic activity for the degradation of dyes, which can be attributed to improved charge separation and visible-light absorption. chemrj.org Given that this compound is a derivative of aniline, it could potentially be used in the synthesis of functionalized PANI materials with tailored photocatalytic properties. The propylaminoethyl group could serve to chelate metal ions or to anchor the polymer to a solid support, further enhancing its catalytic performance. The solar photo-Fenton process is another advanced oxidation process that has been successfully applied to the degradation of p-nitroaniline in water. nih.gov
This compound as a Ligand in Organometallic Catalysis
The diamine moiety in this compound makes it a suitable candidate for use as a ligand in organometallic catalysis. Diamine ligands are known to form stable complexes with a variety of transition metals, and these complexes can exhibit high catalytic activity in a range of organic transformations. najah.edu The electronic and steric properties of the diamine ligand can be tuned by modifying the substituents on the nitrogen atoms, which in turn influences the catalytic performance of the metal center. najah.edu
Ruthenium(II) complexes with diamine ligands have been shown to be effective catalysts for the selective hydrogenation of α,β-unsaturated ketones. najah.edu The catalytic activity of such complexes is influenced by the nature of the diamine ligand. While specific studies on this compound as a ligand are not prevalent, its structure suggests that it could form chelate complexes with metals like ruthenium, rhodium, or iridium. The nitroaniline part of the molecule could further modulate the electronic properties of the metal center, potentially leading to unique catalytic activities. The field of organometallic chemistry has seen significant advances with the use of N-heterocyclic carbene (NHC) and diamino carbene ligands, which often exhibit stronger bonding to the metal center compared to traditional phosphine (B1218219) ligands. acs.org Functionalized diamines can also be used to synthesize more complex ligand architectures for creating polynuclear or multifunctional catalysts. nih.gov
Development of Chemical Sensors and Sensing Mechanisms
The detection of nitroaromatic compounds is of significant environmental and security concern due to their toxicity and use in explosives. 4-Nitroaniline is a common target analyte for the development of new chemical sensors. Several sensing strategies have been explored, including fluorescence-based methods and electrochemical detection.
Luminescent covalent organic frameworks (COFs) have been designed for the selective detection of 4-nitroaniline with low detection limits. acs.org The sensing mechanism in these materials often relies on fluorescence quenching upon interaction of the analyte with the fluorophore of the sensor. Similarly, metal-organic frameworks (MOFs) have been developed that exhibit high sensitivity and selectivity for p-nitroaniline. acs.org Mixed metal tungstate (B81510) nanocomposites have also been explored as fluorometric sensors for p-nitroaniline, where the quenching of photoluminescence is the primary detection signal. nih.gov
The this compound molecule itself could be a building block for such sensor materials. The propylaminoethyl group could be used to graft the chromophoric nitroaniline unit onto a polymer or a solid support. Furthermore, the terminal amino group could be functionalized with other moieties to enhance selectivity or to introduce a secondary signaling mechanism. The development of molecularly imprinted polymers (MIPs) is another promising approach for the highly selective detection of 4-nitroaniline. researchgate.net In this technique, a polymer network is created around a template molecule (in this case, 4-nitroaniline or a derivative), creating specific recognition sites. The functional groups on this compound could be exploited to create strong interactions with the polymer matrix, leading to highly selective sensors.
Table 2: Sensing Platforms for 4-Nitroaniline Detection
| Sensor Type | Analyte | Detection Principle | Limit of Detection |
| Covalent Organic Framework (COF) | 4-Nitroaniline | Fluorescence Quenching | 89 ppb |
| Metal-Organic Framework (MOF) | p-Nitroaniline | Fluorescence Quenching | ~8 nM |
| Mixed Metal Tungstate Nanocomposite | p-Nitroaniline | Photoluminescence Quenching | 2.98 x 10⁻⁸ M |
| Molecularly Imprinted Polymer (MIP) | 4-Nitroaniline | Fluorescence Quenching | 0.47 µM |
Materials Science and Optoelectronic Applications
The combination of a polarizable nitroaniline moiety with a reactive diamine functionality makes this compound an interesting monomer for the synthesis of advanced materials with potential applications in optoelectronics.
Integration into Polymeric Systems and Thin Films for Optoelectronic Devices
Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability and mechanical properties. ntu.edu.tw The incorporation of functional groups into the polymer backbone can impart additional properties, such as solubility and specific optical or electronic characteristics. The diamine nature of this compound allows it to be used as a monomer in the synthesis of polyamides through polycondensation reactions with dicarboxylic acid chlorides. nih.govmdpi.com The resulting polyamides would contain the nitroaniline chromophore as a pendant group or integrated into the main chain, which could lead to interesting nonlinear optical (NLO) properties. N-alkyl substituted 4-nitroaniline derivatives have been investigated for their NLO properties. osti.gov
Polymers containing aniline and its derivatives, such as polyaniline (PANI), are well-known for their electrical conductivity and electrochromic properties. researchgate.net The synthesis of PANI derivatives with tailored properties is an active area of research. acs.org this compound could be copolymerized with aniline to produce a functionalized conducting polymer. The propylaminoethyl side chain could improve the processability of the polymer and provide sites for cross-linking or for the coordination of metal ions.
Thin films of organic materials with tailored optical and electronic properties are crucial for the fabrication of optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com The deposition of thin films of materials containing nitroaniline derivatives can be achieved through various techniques, including spin coating. researchgate.net The integration of this compound into polymeric systems could lead to the development of novel thin-film materials with applications in optoelectronics. mdpi.commdpi.com
Investigation of Nonlinear Optical (NLO) Properties
Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optical data storage, image processing, and optical switching. nih.gov The NLO characteristics of 4-nitroaniline (p-NA) and its derivatives are attributed to their molecular structure, which typically consists of a π-conjugated system with electron-donating (e.g., amino group) and electron-accepting (e.g., nitro group) substituents. This arrangement facilitates intramolecular charge transfer, a key factor for high molecular hyperpolarizability (β), which is a measure of a molecule's NLO response.
Research into compounds like 2-methyl-4-nitroaniline (B30703) (MNA) has been foundational in understanding how molecular and crystalline structure influences NLO effects such as second-harmonic generation (SHG). researchgate.net Studies have focused on controlling the crystalline orientation of these materials on various substrates to maximize the macroscopic NLO susceptibility. researchgate.net Computational methods, such as Density Functional Theory (DFT), are employed to predict the NLO properties of 4-nitroaniline and related molecules, providing insights into their electronic transitions and structure-property relationships. researchgate.net The strong electron-attracting nature of the nitro group is a critical factor in enhancing the NLO response in these organic chromophores. nih.gov
| Compound | Key Feature | Observed NLO Property | Reference |
|---|---|---|---|
| 2-Methyl-4-nitroaniline (MNA) | One of the first organic compounds studied for NLO effects | Strong second-harmonic generation (SHG) | researchgate.net |
| 3-Nitroaniline (m-NA) | Meta-substituted isomer | NLO properties evaluated via Hückel-Agrawal’s approximation | researchgate.net |
| 2-amino-3,5-dibromopyridinium-2-chloro-4-nitrobenzoate (ADBPCN) | Complex salt with nitro group | Significant third-order NLO properties | researchgate.net |
Role as Key Chemical Intermediates in Fine Chemical Synthesis
4-Nitroaniline is a crucial organic compound that serves as a versatile chemical intermediate in the synthesis of a wide range of downstream products. nbinno.com Its primary industrial application is in the production of azo dyes and pigments, where it functions as a foundational building block for creating vibrant and durable colorants for the textile and coatings industries. nbinno.comwikipedia.org
Beyond dyes, 4-nitroaniline is a vital precursor in the pharmaceutical industry for synthesizing various active pharmaceutical ingredients (APIs). nbinno.comchemeurope.com It is also used in the agrochemical sector to produce pesticides and other crop protection agents. nbinno.com Other applications include the manufacturing of antioxidants, gum inhibitors for gasoline, poultry medicines, and corrosion inhibitors. wikipedia.orgchemeurope.com The synthesis of 4-nitroaniline itself can be achieved through a multi-step sequence, for example, starting from acetanilide (B955), which is nitrated and then hydrolyzed to yield the final product. magritek.com Its role as an intermediate extends to the production of other important chemicals like p-phenylenediamine and 2,6-dichloro-4-nitroaniline. wikipedia.org
Environmental Fate and Remediation Studies: Degradation Pathways and Mechanisms
The widespread use of 4-nitroaniline and its derivatives has led to concerns about their environmental impact, prompting research into their degradation pathways. thermofisher.com These compounds can be toxic to aquatic life and are often resistant to conventional wastewater treatment methods. chemeurope.comresearchgate.net
Microbial degradation of nitroaromatic compounds like 4-nitroaniline can occur under both aerobic and anaerobic conditions. plos.org
Aerobic degradation is considered an effective mechanism for the rapid and complete mineralization of these compounds. researchgate.net For instance, studies on N-methyl-4-nitroaniline (MNA) have shown that aerobic bacteria, such as Pseudomonas sp., can utilize it as a sole source of carbon, nitrogen, and energy. plos.org The pathway often begins with an N-dealkylation step, yielding 4-nitroaniline (4-NA). ebi.ac.uk Subsequent steps can involve monooxygenation to form 4-aminophenol (B1666318), followed by oxidative deamination and ring cleavage. plos.orgebi.ac.uk
Anaerobic biodegradation of nitroaromatics typically involves the reduction of the nitro group. However, this process can sometimes lead to the formation of carcinogenic intermediates like aryl hydroxylamines and aryl amines.
The microbial degradation of 4-nitroaniline derivatives is facilitated by specific enzymes. The initial steps in aerobic pathways are often catalyzed by oxygenases. nih.gov
N-demethylation: In the case of N-methyl-4-nitroaniline, the first step is an N-demethylation reaction that produces 4-nitroaniline and formaldehyde. plos.org
Monooxygenation: Flavin-dependent monooxygenases are crucial in the next step, catalyzing the removal of the nitro group via a hydroxylation reaction to form intermediates like 4-aminophenol or 4-amino-3-chlorophenol (B108459) (in the case of 2-chloro-4-nitroaniline). plos.orgnih.govplos.org
Dioxygenation: Following monooxygenation, enzymes such as aniline dioxygenase can be involved in further transformation, leading to ring cleavage. nih.govplos.org
Nitroreductases: Under certain conditions, nitroreductase enzymes may be involved, using cofactors like NADH or NADPH to reduce the nitro group. nih.gov
| Enzyme Class | Function | Substrate Example | Product Example | Reference |
|---|---|---|---|---|
| N-demethylase | Removes methyl group from the amine | N-Methyl-4-nitroaniline | 4-Nitroaniline | plos.org |
| Flavin-dependent Monooxygenase | Removes nitro group via hydroxylation | 2-Chloro-4-nitroaniline | 4-Amino-3-chlorophenol | plos.org |
| Aniline Dioxygenase | Adds two hydroxyl groups, leading to ring cleavage | 4-Amino-3-chlorophenol | 6-Chlorohydroxyquinol | plos.org |
Photolytic degradation, particularly advanced oxidation processes (AOPs), offers a promising method for remediating water contaminated with 4-nitroaniline. Photocatalytic degradation using semiconductor catalysts like titanium dioxide (TiO₂) under solar or artificial UV radiation has been shown to be effective. researchgate.net The process relies on the generation of highly reactive oxygen species (ROS) that can break down the stable aromatic structure of 4-nitroaniline. researchgate.net Research has identified intermediates such as p-aminophenol, p-benzoquinone, and hydroquinone (B1673460) during the degradation process. researchgate.net The efficiency of photocatalysis can be influenced by factors like catalyst loading, pH, and the initial concentration of the pollutant. researchgate.net
Analytical Method Development Utilizing 4-Nitroaniline as a Reagent or Analyte
The need to monitor 4-nitroaniline and its derivatives in environmental and industrial samples has driven the development of sensitive and efficient analytical methods. thermofisher.com High-performance liquid chromatography (HPLC) is a widely used technique for this purpose, often coupled with UV detection. thermofisher.comcdc.gov Due to the low concentrations often found in environmental waters, a pre-concentration step such as solid-phase extraction (SPE) is typically required. thermofisher.com On-line SPE-HPLC systems offer advantages of automation and high precision for determining nitroanilines in water samples. thermofisher.com
Other analytical techniques that have been developed for the determination of nitroaniline isomers include:
Gas Chromatography (GC) thermofisher.com
Capillary Zone Electrophoresis (CZE) researchgate.net
Spectrophotometry researchgate.net
Fluorescent sensors and electrochemical methods researchgate.net
Furthermore, 4-nitroaniline itself is used as a chromogenic reagent in biochemical research. Enzyme assays often use substrates modified with a p-nitroanilide group. Enzymatic cleavage releases the yellow-colored p-nitroaniline, allowing for a simple colorimetric determination of enzyme activity, typically measured at 410 nm. sigmaaldrich.com
Conclusion and Future Research Perspectives
Synthesis of Key Findings on N-(2-Propylaminoethyl)-4-nitroaniline Chemistry
A thorough review of scientific databases indicates a significant lack of specific research focused on this compound. However, a substantial body of knowledge on the synthesis and properties of N-alkylated anilines and 4-nitroaniline (B120555) derivatives allows for a predictive understanding of its chemistry.
The synthesis of N-alkyl-substituted anilines is a well-established area of organic chemistry, though not without its challenges. A primary issue is controlling over-alkylation, which can lead to mixtures of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. rsc.org The synthesis of an unsymmetrically substituted diamine derivative like this compound presents specific hurdles, primarily concerning chemoselectivity. researchgate.net
A plausible synthetic route would involve the N-alkylation of 4-nitroaniline. This could potentially be achieved by reacting 4-nitroaniline with a suitable alkylating agent, such as 1-bromo-2-(propylamino)ethane, although this precursor is not standard. A more common approach would be a two-step process starting with a nucleophilic aromatic substitution reaction between 4-fluoro-nitrobenzene and N-propylethylenediamine. Another viable pathway is the reductive amination of 4-nitrobenzaldehyde (B150856) with N-propylethylenediamine. Given the structure of the target molecule, controlling the reaction to ensure mono-substitution on the ethylenediamine (B42938) moiety would be critical. Recent advancements in catalysis, such as the use of ionic liquids as solvents, have shown promise in improving selectivity in the N-alkylation of anilines. rsc.org
The chemical and physical properties of this compound can be inferred from its parent compound, 4-nitroaniline. 4-Nitroaniline is a yellow crystalline solid with a melting point between 146-149 °C and is an important intermediate in the production of dyes, antioxidants, and pharmaceuticals. wikipedia.orgontosight.ai The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the aniline (B41778) ring, reducing the basicity of the amino group. vaia.com It is expected that this compound would also be a colored solid, with its solubility profile influenced by the alkylamino side chain, likely showing increased solubility in less polar organic solvents compared to 4-nitroaniline.
The reactivity of this compound would be dictated by its functional groups: the secondary and primary amino groups, the nitro group, and the aromatic ring. The amino groups can undergo further alkylation or acylation reactions. The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of dye precursors like p-phenylenediamine (B122844). wikipedia.org The aromatic ring is deactivated towards electrophilic substitution due to the nitro group, but the amino substituent would direct incoming electrophiles to the ortho position.
The spectroscopic properties of nitroaniline derivatives are characterized by strong charge-transfer bands in their UV-Vis spectra. ulisboa.pt It is anticipated that this compound would exhibit similar spectroscopic behavior, with the exact wavelength of maximum absorption being dependent on the solvent polarity.
Identification of Unexplored Research Avenues and Methodological Challenges
The primary unexplored research avenue is the synthesis and characterization of this compound itself. There is a clear opportunity to develop and optimize a synthetic route to this compound, overcoming the methodological challenges associated with selective N-alkylation and the synthesis of unsymmetrical diamines. rsc.orgresearchgate.net The synthesis of unsymmetrical α-diimines, for example, is known to be synthetically challenging due to poor chemoselectivity, often resulting in complex mixtures. researchgate.net Similar difficulties can be anticipated in the synthesis of the target compound.
Once synthesized, a full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) would be necessary to confirm its structure and elucidate its physicochemical properties.
Further research could explore the potential applications of this compound. Given the interest in nitroaniline derivatives for non-linear optics, an investigation into the optical properties of this compound could be fruitful. osti.govresearchgate.net Its structure, featuring multiple amine functionalities, also suggests potential as a ligand for metal complexes or as a monomer for the synthesis of novel polymers. The functionalization of materials with p-nitroaniline has been shown to create chromophoric systems, suggesting that this derivative could be used to create new functional materials. researchgate.net
Methodological challenges in the study of this compound would include the development of a high-yield, selective synthesis. As with many nitroaromatic compounds, handling and safety protocols would need to be carefully considered due to potential toxicity and reactivity. ontosight.ai
Broader Impact and Significance of this compound Research in Chemical Science
Research into this compound, and compounds like it, holds broader significance for chemical science. The development of synthetic methodologies for unsymmetrically substituted diamines is a persistent challenge in organic synthesis, and work in this area could lead to new strategies applicable to a wide range of molecules. rsc.org
The study of novel nitroaniline derivatives contributes to our understanding of structure-property relationships. nbinno.com By systematically modifying the substituents on the aniline nitrogen, chemists can fine-tune the electronic and optical properties of these molecules, leading to the design of new materials with tailored functionalities for applications in electronics and photonics. researchgate.net
Furthermore, aniline and its derivatives are crucial intermediates in many industrial processes, from the synthesis of polyurethane to pharmaceuticals. mcgroup.co.ukintelmarketresearch.com Exploring the chemistry of new derivatives can open doors to novel products and more efficient synthetic pathways. The global market for compounds like p-nitroaniline is substantial, driven by its use in azo dyes, agrochemicals, and pharmaceuticals, indicating a continuous industrial demand for new and improved aniline-based intermediates. globalgrowthinsights.com
Compound Data Tables
Since specific experimental data for this compound is not available in the current literature, the following tables provide data for the parent compound, 4-nitroaniline, for reference, and a predictive table for the subject compound based on known chemical principles and data from analogous compounds.
Table 1: Physicochemical Properties of 4-Nitroaniline This data is for the parent compound and serves as a reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆N₂O₂ | wikipedia.org |
| Molecular Weight | 138.12 g/mol | wikipedia.org |
| Appearance | Yellow crystalline solid | nih.gov |
| Melting Point | 146-149 °C | wikipedia.org |
| Boiling Point | 332 °C | wikipedia.org |
| Solubility in Water | 0.8 mg/mL at 18.5 °C | wikipedia.org |
Table 2: Predicted Physicochemical Properties of this compound Disclaimer: These values are theoretical predictions based on the structure and properties of similar compounds and have not been experimentally verified.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₇N₃O₂ |
| Molecular Weight | 223.27 g/mol |
| Appearance | Likely a yellow or orange solid |
| Melting Point | Expected to be lower than 4-nitroaniline |
| Boiling Point | Expected to be higher than 4-nitroaniline |
| Solubility | Increased solubility in organic solvents |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-Propylaminoethyl)-4-nitroaniline, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves nitration of aniline derivatives followed by alkylation. Evidence from similar nitroanilines (e.g., N-(3-methylbutyl)-4-nitroaniline) suggests using continuous flow reactors to enhance reaction rates and yields . For alkylation, stoichiometric control of 2-propylaminoethyl groups is critical. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity. Reaction temperatures should be maintained at 60–80°C to avoid byproduct formation .
Q. How can spectroscopic techniques characterize the structural features of this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure absorbance peaks at 310–330 nm (π→π* transitions of the nitro group) and 400–420 nm (n→π* transitions) .
- NMR : Use H NMR to confirm propylaminoethyl substitution (δ 1.0–1.5 ppm for CH, δ 2.5–3.0 ppm for NH-CH) and aromatic protons (δ 7.5–8.5 ppm for nitroaniline) .
- XRD : Analyze crystal packing and intermolecular interactions (e.g., hydrogen bonding between nitro and amine groups) using single-crystal diffraction data .
Advanced Research Questions
Q. What enzymatic pathways degrade this compound in aerobic environments, and how can biodegradation efficiency be enhanced?
- Methodological Answer : Aerobic degradation of nitroanilines involves monooxygenase-catalyzed steps. For 4-nitroaniline derivatives, genome annotation and enzyme assays reveal two monooxygenase reactions preceding aromatic ring cleavage . To optimize degradation:
- Use Pseudomonas spp. strains with cloned amoA and nmoB genes.
- Apply redox mediators (e.g., quinones) to accelerate electron transfer.
- Monitor intermediates via LC-MS (e.g., hydroxylaminobenzene derivatives) .
Q. How do computational models address discrepancies in the toxicity profile of this compound derivatives?
- Methodological Answer : 4-Nitroaniline exhibits outlier behavior in QSAR models due to unaccounted redox cycling or metabolite interactions . To resolve contradictions:
- Descriptor Selection : Include Hammett constants (σ) for nitro groups and dipole moments.
- Validation : Use response surface methodology (RSM) to test nonlinear relationships between toxicity (e.g., Tetrahymena pyriformis assays) and electronic descriptors .
- Mechanistic Studies : Perform ROS (reactive oxygen species) assays to correlate oxidative stress with structural features .
Q. What photoreduction mechanisms apply to nitroaniline derivatives, and how do heterostructure catalysts improve efficiency?
- Methodological Answer : Photoreduction of nitro groups to amines requires heterostructured catalysts (e.g., CuMoO-doped AlPO) to enhance charge separation . Key steps:
- Catalyst Design : Optimize doping ratios (e.g., 5% CuMoO) to maximize visible-light absorption.
- Reaction Setup : Use a 300 W Xe lamp (λ > 420 nm) and monitor nitro group reduction via FTIR (disappearance of NO peaks at 1520 cm) .
- Kinetic Analysis : Fit time-resolved UV-Vis data to pseudo-first-order models to determine rate constants .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the mutagenicity of nitroaniline derivatives?
- Methodological Answer : Discrepancies arise from variations in test systems (e.g., Salmonella vs. mammalian assays) and metabolite generation. To reconcile
- Metabolite Profiling : Incubate compounds with liver microsomes (S9 fraction) and analyze via HPLC-MS/MS.
- Ames Test Optimization : Use TA98 strains with nitroreductase overexpression to detect nitroso intermediates .
Methodological Tables
| Synthesis Parameter | Optimal Conditions | Reference |
|---|---|---|
| Nitration Temperature | 0–5°C (prevents over-nitration) | |
| Alkylation Catalyst | KCO in DMF | |
| Purification Method | Silica gel chromatography (EtOAc:Hex) |
| Toxicity Model | Key Descriptors | Outlier Handling |
|---|---|---|
| QSAR with PPR Response Surface | LogP, HOMO-LUMO gap, Dipole Moment | Remove outliers via Cook’s D |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
